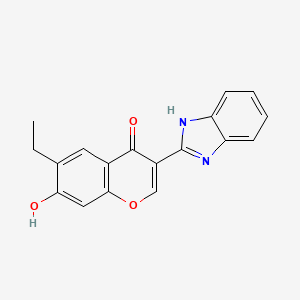

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-2-10-7-11-16(8-15(10)21)23-9-12(17(11)22)18-19-13-5-3-4-6-14(13)20-18/h3-9,21H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXKCJVEHBGBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core . . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction setups, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield chromenone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or chromenone rings, potentially enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example, it has been shown to suppress tumor growth in animal models, indicating potential as an antineoplastic agent . The mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies reveal that it demonstrates significant efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a promising profile for further development as an antimicrobial agent .

Pharmacological Applications

Enzyme Inhibition

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one has been identified as a potential inhibitor of various enzymes involved in disease processes. Notably, it shows promise as an inhibitor of cyclooxygenases (COX), which are implicated in inflammatory responses and cancer progression. The compound's IC50 values indicate its potency in inhibiting these enzymes .

Neuroprotective Effects

Emerging studies suggest neuroprotective effects attributed to this compound. It may exert protective actions against neurodegenerative diseases by modulating oxidative stress pathways and enhancing neuronal survival . This aspect opens avenues for research into its use in treating conditions such as Alzheimer's and Parkinson's disease.

Material Science

Synthesis of Novel Materials

The unique structural features of this compound allow for the synthesis of novel materials with enhanced properties. Its derivatives can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable electronic properties . The incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical strength.

Case Studies

Wirkmechanismus

The mechanism by which 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, potentially inhibiting their activity. The chromenone moiety may contribute to the compound’s antioxidant properties by scavenging free radicals and protecting cells from oxidative damage . The exact pathways involved would depend on the specific biological context and the nature of the interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Differences and Implications :

Heterocyclic Core :

- Target Compound : The benzimidazole ring provides dual nitrogen atoms capable of hydrogen bonding and metal coordination, critical for biological interactions (e.g., enzyme inhibition) .

- Benzothiazole Analog (): Replacing benzimidazole with benzothiazole introduces sulfur, enhancing lipophilicity and electron-withdrawing effects. The trifluoromethyl benzyloxy group further increases hydrophobicity, likely improving blood-brain barrier penetration .

- Benzodioxin Analog (): The oxygen-rich benzodioxin ring may enhance solubility but reduce aromatic stacking interactions compared to benzimidazole .

Substituent Effects: Hydroxyl vs. Methoxy: The 7-hydroxy group in the target compound and benzodioxin analog () can act as a hydrogen bond donor, whereas the methoxy group in ’s compound serves as a metabolically stable but less interactive substituent . Ethyl vs. Methyl/Trifluoromethyl: The 6-ethyl group in the target compound balances hydrophobicity and steric effects. In contrast, the 2-methyl group in ’s compound may hinder rotational freedom, and the trifluoromethyl group in ’s compound adds steric bulk and electron deficiency .

Biologische Aktivität

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, a compound belonging to the class of chromenones, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and relevant data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 7-hydroxychromen-4-one with 1H-benzimidazole derivatives under acidic or basic conditions. Catalysts such as p-toluenesulfonic acid or sodium hydroxide may be employed to enhance yield and purity during the synthesis process.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, highlighting its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U87 (glioblastoma).

- Mechanism : The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment with the compound .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| A549 | Not specified | Cell cycle arrest |

| U87 | 45.2 ± 13.0 | Apoptosis induction |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacteria:

- Gram-positive Bacteria : Effective against Staphylococcus aureus with an MIC of 40 μg/mL.

- Gram-negative Bacteria : Showed activity against Escherichia coli with an MIC of 200 μg/mL .

Table 2: Antimicrobial Activity Data

| Bacteria | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Bacillus subtilis | 300 | 12 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .

- Apoptosis Induction : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Antimicrobial Mechanisms : The antimicrobial activity is likely due to the disruption of bacterial cell membranes or interference with essential metabolic pathways within the bacteria .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on MCF Cell Lines : A study demonstrated that treatment with varying concentrations of the compound resulted in significant reduction in cell viability over time, indicating its potential as a therapeutic agent against breast cancer .

- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties against multiple strains of bacteria, confirming its broad-spectrum activity and potential for development into an antibiotic agent .

Q & A

Q. How can researchers optimize the synthesis of 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions, starting with the chromen-4-one core. Key steps include:

- Condensation reactions : Introduce the benzimidazole moiety via acid- or base-catalyzed condensation of 2-aminobenzimidazole derivatives with substituted chromenones.

- Reagent selection : Use polar aprotic solvents (e.g., DMF) and catalysts like Cu(I) to enhance reaction efficiency, as demonstrated in analogous copper-mediated syntheses .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and recrystallization from methanol to isolate high-purity products. Monitor purity via HPLC and TLC .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzimidazole and chromenone moieties. Aromatic protons typically appear between δ 7.0–8.5 ppm, while hydroxyl protons resonate at δ ~10–12 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, collect diffraction data using MoKα radiation and refine with SHELX software .

Q. What are the common synthetic routes for introducing the benzimidazole moiety into the chromen-4-one core?

Methodological Answer:

- Stepwise condensation : React 2-chlorochromen-4-one derivatives with 1H-benzimidazole-2-amine under reflux in ethanol with triethylamine as a base.

- Microwave-assisted synthesis : Reduce reaction time by using microwave irradiation (e.g., 100°C, 30 min) to promote coupling efficiency .

- Post-functionalization : Introduce ethyl and hydroxyl groups via Friedel-Crafts alkylation or hydroxylation after benzimidazole attachment .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure using SHELX software?

Methodological Answer:

- Data validation : Check for twinning or partial occupancy using PLATON or similar tools. Re-collect data at higher resolution if necessary.

- Refinement strategies : Alternate between isotropic and anisotropic refinement for non-H atoms. Use SHELXL’s restraints (e.g., DFIX, SIMU) to stabilize disordered regions .

- Cross-validation : Compare results with independent structure-solving programs (e.g., OLEX2) to confirm bond lengths and angles .

Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?

Methodological Answer:

- Hydrogen bonding : The hydroxyl group forms O–H···O bonds with adjacent chromenone carbonyls, creating 1D chains. Benzimidazole N–H groups may interact with morpholine oxygen in derivatives .

- π-π stacking : Benzimidazole and chromenone rings stack parallel at ~3.7 Å distances, stabilizing the lattice. Quantify interactions using Mercury software .

- Impact on solubility : Strong intermolecular forces reduce solubility in non-polar solvents, necessitating polar solvents (e.g., DMSO) for biological assays .

Q. What strategies can address conflicting biological activity data across studies?

Methodological Answer:

- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability.

- Dose-response curves : Perform triplicate experiments with IC calculations to account for potency differences.

- Metabolic stability testing : Evaluate compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro results .

Q. How can researchers study structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

- Derivatization : Synthesize analogs with substitutions on the benzimidazole (e.g., –CF) or chromenone (e.g., –OCH) groups.

- In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like topoisomerase II.

- Biological profiling : Compare anti-inflammatory (COX-2 inhibition) and anticancer (apoptosis assays) activities across derivatives .

Q. What methodological approaches are recommended for analyzing polymorph formation during crystallization?

Methodological Answer:

- Crystallization screening : Test solvents (e.g., ethanol, acetonitrile) at varying temperatures to isolate polymorphs.

- PXRD and DSC : Use powder X-ray diffraction and differential scanning calorimetry to distinguish polymorphic forms.

- Kinetic control : Adjust cooling rates (e.g., slow vs. rapid) to favor specific crystal habits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.